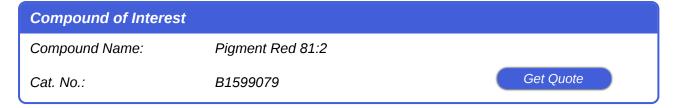


# Application Notes and Protocols for Pigment Red 81:2 in Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of **Pigment Red 81:2**, a rhodamine-based dye, in flow cytometry applications. While direct protocols for **Pigment Red 81:2** are not widely published for this application, it is a derivative of Rhodamine 6G.[1] Therefore, the following protocols are based on established methods for Rhodamine 6G and similar basic fluorescent dyes.[2][3][4][5]

## Introduction

**Pigment Red 81:2** is a brilliant bluish-red organic pigment belonging to the xanthene class, specifically a lake of Rhodamine 6G.[1] Its fluorescent properties make it a potential candidate for various biological staining applications, including flow cytometry. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of fluorescent signals to identify and characterize cell populations.[6]

The protocols outlined below are designed to guide researchers in utilizing **Pigment Red 81:2** for staining both suspension and adherent cells for flow cytometric analysis. It is crucial to optimize these protocols for specific cell types and experimental conditions.

## **Data Summary**

The following table summarizes the key quantitative parameters for the use of **Pigment Red 81:2** in flow cytometry, based on typical concentrations and settings for Rhodamine 6G.



Parameter	Value	Notes
Excitation Maximum (λex)	~525-530 nm	Optimal excitation with a Blue (488 nm) or Yellow-Green (561 nm) laser.
Emission Maximum (λem)	~548-555 nm	A bandpass filter around 550 nm is recommended for detection.[7]
Stock Solution Concentration	1-10 mM in DMSO	Prepare fresh and store protected from light at -20°C. [2][7]
Working Solution Concentration	1-20 μM in serum-free medium or PBS	The optimal concentration should be determined empirically for each cell type. [2][3][4]
Incubation Time	5-60 minutes	Varies with cell type (suspension vs. adherent) and temperature.[2][3][4]
Incubation Temperature	Room Temperature or 4°C	Staining at 4°C can reduce metabolic effects and non- specific uptake.[7]
Cell Density	1 x 10^6 cells/mL	A standard concentration for cell staining protocols.[2][3][4] [7]

# **Experimental Protocols**Protocol 1: Staining of Suspension Cells

This protocol is suitable for non-adherent cells, such as lymphocytes or cultured cell lines grown in suspension.

#### Materials:

### • Pigment Red 81:2



- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Serum-free cell culture medium
- Flow cytometry tubes
- Centrifuge

#### Procedure:

- Cell Preparation:
  - Harvest cells and centrifuge at 300-400 x g for 5 minutes at 4°C.[7]
  - Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
  - Resuspend the cells in serum-free cell culture medium or PBS to a final concentration of 1
     x 10<sup>6</sup> cells/mL.[2][3][4]
- Preparation of Staining Solutions:
  - Prepare a 1-10 mM stock solution of **Pigment Red 81:2** in high-quality, anhydrous DMSO.
     Vortex to ensure it is fully dissolved. This stock solution should be prepared fresh.[2][7]
  - Dilute the stock solution in serum-free cell culture medium or PBS to the desired working concentration (typically 1-20 μM).[2][3][4] It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell type and application.
- Cell Staining:
  - Add 1 mL of the Pigment Red 81:2 working solution to the cell suspension.
  - Incubate for 5-30 minutes at room temperature, protected from light.[2][3][4] Incubation time may need to be optimized.



- Washing:
  - Centrifuge the stained cells at 300-400 x g for 5 minutes at 4°C.[7]
  - Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove unbound dye.[2][3][4][7]
- Flow Cytometry Analysis:
  - Resuspend the final cell pellet in an appropriate volume of ice-cold PBS for flow cytometry.
  - Analyze the cells on a flow cytometer equipped with a blue (488 nm) or yellow-green (561 nm) laser for excitation.
  - Collect the emission signal using a bandpass filter appropriate for the emission maximum of the dye (e.g., 550/30 nm).
  - Include an unstained cell sample as a negative control to set the background fluorescence.

## **Protocol 2: Staining of Adherent Cells**

This protocol is designed for cells that grow attached to a surface, such as primary cell cultures or adherent cell lines.

#### Materials:

- Pigment Red 81:2
- DMSO
- PBS, pH 7.4
- Serum-free cell culture medium
- Cell culture plates or coverslips
- Trypsin or other cell detachment solution (optional)

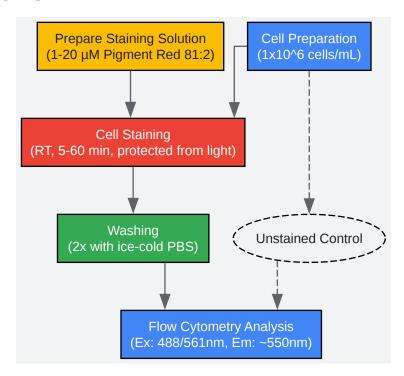


#### Procedure:

- Cell Preparation:
  - Culture adherent cells on sterile coverslips or in culture plates.
- Preparation of Staining Solution:
  - Prepare a 1-10 mM stock solution of Pigment Red 81:2 in DMSO as described in Protocol
     1.
  - Dilute the stock solution in serum-free cell culture medium to the desired working concentration (1-20 μM).[2][3][4]
- Cell Staining:
  - Remove the culture medium from the cells.
  - Add the **Pigment Red 81:2** working solution to the cells, ensuring the entire surface is covered.
  - Incubate for 30-60 minutes at room temperature, protected from light.[2][3][4]
- Washing:
  - Aspirate the staining solution and wash the cells twice with serum-free medium or PBS.[2]
     [3][4]
- Cell Detachment and Analysis:
  - For flow cytometry, detach the cells using a suitable method (e.g., trypsinization).
  - Neutralize the detachment agent and centrifuge the cells at 300-400 x g for 5 minutes.
  - Resuspend the cell pellet in ice-cold PBS for analysis.
  - Analyze using the flow cytometer settings described in Protocol 1.



### **Visualizations**



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Caption: Experimental workflow for staining cells with **Pigment Red 81:2** for flow cytometry.



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Caption: Logical relationship informing the **Pigment Red 81:2** flow cytometry protocol.

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